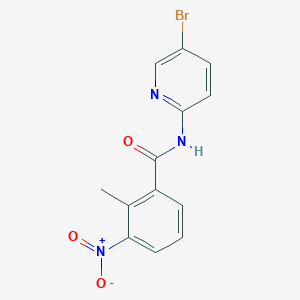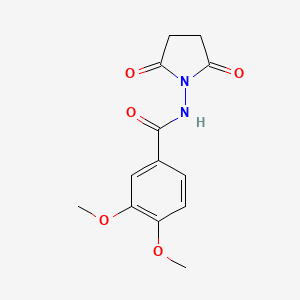![molecular formula C15H20N2O2S B5815330 ethyl 4-{[(cyclopentylamino)carbonothioyl]amino}benzoate](/img/structure/B5815330.png)
ethyl 4-{[(cyclopentylamino)carbonothioyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(cyclopentylamino)carbonothioyl]amino}benzoate, commonly known as CP-690,550, is a chemical compound that is primarily used in the field of pharmacology. It is a potent and selective inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase that plays a key role in the immune system.
Mechanism of Action
CP-690,550 works by selectively inhibiting ethyl 4-{[(cyclopentylamino)carbonothioyl]amino}benzoate, which is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking this compound, CP-690,550 prevents the activation of downstream signaling pathways and the production of cytokines, ultimately leading to the suppression of the immune response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce inflammation and disease activity in animal models of autoimmune diseases. In clinical trials, it has demonstrated significant improvements in disease symptoms and quality of life in patients with rheumatoid arthritis and psoriasis. However, it has also been associated with certain adverse effects, including increased risk of infections and malignancies.
Advantages and Limitations for Lab Experiments
CP-690,550 is a valuable tool for studying the role of ethyl 4-{[(cyclopentylamino)carbonothioyl]amino}benzoate in the immune system and its potential therapeutic applications. Its specificity and potency make it an ideal candidate for use in lab experiments. However, its adverse effects and potential for off-target effects must be taken into consideration when designing experiments.
Future Directions
For research include the development of more selective ethyl 4-{[(cyclopentylamino)carbonothioyl]amino}benzoate inhibitors and investigation of CP-690,550 in combination with other immunosuppressive agents.
Synthesis Methods
CP-690,550 can be synthesized using various methods, but the most common method involves the reaction of 4-aminobenzoic acid with cyclopentyl isothiocyanate in the presence of triethylamine and ethyl chloroformate. The resulting intermediate is then treated with ethyl chloroformate and sodium hydroxide to yield the final product.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its role in preventing organ transplant rejection and treating certain types of cancer.
properties
IUPAC Name |
ethyl 4-(cyclopentylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-2-19-14(18)11-7-9-13(10-8-11)17-15(20)16-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAOAKAMIDBDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5815255.png)
![N-{2-methoxy-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5815260.png)
![3-[2-(3-bromophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5815263.png)
![5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5815268.png)
![N,N'-[1,4-phenylenebis(methylene)]diacetamide](/img/structure/B5815279.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-pyrrolidinecarboxamide](/img/structure/B5815287.png)
![4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5815292.png)

![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]azepane](/img/structure/B5815299.png)
![4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5815303.png)
![2-[(2-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5815312.png)
![methyl 2-{[(diallylamino)carbonothioyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5815314.png)

![N-(2,3-dimethylphenyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5815339.png)